3-Methyl-8-(piperazine-1-sulfonyl)quinoline
Overview
Description
3-Methyl-8-(piperazine-1-sulfonyl)quinoline is a chemical compound characterized by its unique molecular structure, which includes a quinoline ring substituted with a methyl group and a piperazine-1-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-8-(piperazine-1-sulfonyl)quinoline typically involves multiple steps, starting with the formation of the quinoline core. One common method is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-8-(piperazine-1-sulfonyl)quinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted quinolines with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 3-Methyl-8-(piperazine-1-sulfonyl)quinoline is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as a probe for studying biological systems. Its interactions with various biomolecules can provide insights into cellular processes and pathways.
Medicine: The compound has been investigated for its pharmacological properties, including its potential as an antiviral, anti-inflammatory, and anticancer agent. Its ability to modulate biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 3-Methyl-8-(piperazine-1-sulfonyl)quinoline exerts its effects involves its interaction with specific molecular targets. The piperazine-1-sulfonyl group, in particular, plays a crucial role in binding to receptors or enzymes, leading to biological responses. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Quinoline derivatives: Other quinoline-based compounds with different substituents.
Piperazine derivatives: Compounds containing the piperazine moiety with various functional groups.
Sulfonyl-containing compounds: Other molecules with sulfonyl groups attached to different aromatic rings.
Uniqueness: 3-Methyl-8-(piperazine-1-sulfonyl)quinoline stands out due to its specific combination of the quinoline core, methyl group, and piperazine-1-sulfonyl group. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Biological Activity
3-Methyl-8-(piperazine-1-sulfonyl)quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound belongs to a class of quinoline derivatives that are often explored for their biological activities. The sulfonamide group attached to the piperazine moiety enhances its solubility and interaction with biological targets.
Anticancer Activity
Several studies have investigated the anticancer properties of quinoline derivatives, including this compound.
- Cell Line Studies : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer cells (MDA-MB468, MDA-MB231, and MCF7). The cytotoxicity was assessed using standard assays, revealing differential effects on cancerous versus non-cancerous cell lines, which suggests a selective toxicity profile .
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through mitochondrial pathways. Studies have shown that it affects the expression of key apoptotic markers such as BAX and Bcl-2, leading to cell cycle arrest and increased apoptosis .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Antitubercular Activity : It has demonstrated significant inhibitory activity against Mycobacterium tuberculosis strains, including multidrug-resistant variants. The minimum inhibitory concentration (MIC) values were notably low, indicating potent activity compared to first-line TB drugs .
- Broad-Spectrum Antibacterial Effects : The compound exhibits activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it can inhibit bacterial growth effectively, making it a candidate for further development as an antibiotic .
Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability across multiple doses. Flow cytometry analysis indicated that the compound caused G1 phase arrest and promoted apoptosis through upregulation of pro-apoptotic genes .
Study 2: Antitubercular Potential
In a comparative study of various quinoline derivatives against TB pathogens, this compound showed superior activity with an MIC of 0.07 μM against resistant strains. This positions it as a promising candidate for further development in combating tuberculosis .
Research Findings Summary
Properties
IUPAC Name |
3-methyl-8-piperazin-1-ylsulfonylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-11-9-12-3-2-4-13(14(12)16-10-11)20(18,19)17-7-5-15-6-8-17/h2-4,9-10,15H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHOTHBDECTHNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)S(=O)(=O)N3CCNCC3)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501263000 | |
Record name | 3-Methyl-8-(1-piperazinylsulfonyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501263000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1050885-72-7 | |
Record name | 3-Methyl-8-(1-piperazinylsulfonyl)quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1050885-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-8-(1-piperazinylsulfonyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501263000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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